N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
CAS No.: 896323-40-3
Cat. No.: VC11917602
Molecular Formula: C20H20N2O5S2
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896323-40-3 |
|---|---|
| Molecular Formula | C20H20N2O5S2 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H20N2O5S2/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-2-10-27-17)13-22-20(24)19(23)21-12-15-4-3-11-28-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24) |
| Standard InChI Key | QKCGHAUEQCBFSA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 |
Introduction
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a furan ring, a sulfonyl group, and an ethanediamide backbone. This compound exhibits significant biological activities, making it a candidate for exploration in medicinal chemistry. The molecular formula of this compound is C20H20N2O5S2, with a molecular weight of approximately 430.47 g/mol .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps, allowing for the precise construction of its complex structure. The chemical reactivity is influenced by its functional groups:
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Nucleophilic Substitution: The sulfonyl group can participate in such reactions.
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Electrophilic Aromatic Substitution: Possible with the furan and thiophene rings.
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Hydrogen Bonding: The ethanediamide structure facilitates potential hydrogen bonding interactions.
Biological Activities and Potential Applications
Preliminary studies suggest that N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide may inhibit specific enzymes associated with inflammatory pathways and cancer cell proliferation. Its structural features enable interactions with various biological targets, potentially leading to therapeutic applications in treating inflammatory diseases and cancers.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Contains a fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Incorporates a chloro substituent on the benzene ring | Chlorine may affect solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Features a different position of furan substitution | Positioning affects electronic properties |
The uniqueness of N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific combination of functional groups and structural arrangement, which may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Availability and Research Tools
This compound is available from various suppliers, such as ChemDiv, where it is listed as a screening compound (G856-5271) for research purposes . The availability in different formats facilitates its use in various experimental settings.
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